methyl 3-[(5Z)-5-{4-[(2-chlorobenzyl)oxy]-3-methoxybenzylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate
Description
Methyl 3-[(5Z)-5-{4-[(2-chlorobenzyl)oxy]-3-methoxybenzylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate is a synthetic thiazolidinone derivative characterized by a central 4-oxo-2-thioxo-1,3-thiazolidine ring system. The Z-configuration of the benzylidene substituent at the 5-position is critical for its stereochemical and biological properties. Key structural features include:
- A 3-methoxy group on the benzylidene aromatic ring, contributing to electronic modulation and solubility .
- A methyl propanoate ester at the 3-position of the thiazolidinone ring, which may influence metabolic stability .
Its synthesis likely involves cyclocondensation of thiosemicarbazides with α-keto esters or similar intermediates, as seen in analogous thiazolidinone syntheses .
Properties
IUPAC Name |
methyl 3-[(5Z)-5-[[4-[(2-chlorophenyl)methoxy]-3-methoxyphenyl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClNO5S2/c1-27-18-11-14(7-8-17(18)29-13-15-5-3-4-6-16(15)23)12-19-21(26)24(22(30)31-19)10-9-20(25)28-2/h3-8,11-12H,9-10,13H2,1-2H3/b19-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWVUJBLCKGJSSE-UNOMPAQXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)OC)OCC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C\2/C(=O)N(C(=S)S2)CCC(=O)OC)OCC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClNO5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Protection of Vanillin
Vanillin (4-hydroxy-3-methoxybenzaldehyde) is protected as its methyl ether using methyl iodide and potassium carbonate in acetone. This step ensures selectivity during subsequent alkylation.
Nucleophilic Substitution
The protected vanillin derivative undergoes alkylation with 2-chlorobenzyl chloride in the presence of a base (e.g., K₂CO₃ or NaH) in dimethylformamide (DMF) at 60–70°C. The reaction proceeds via an SN2 mechanism, replacing the hydroxyl proton with the 2-chlorobenzyl group.
Analytical Validation
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1H-NMR: Aromatic protons appear as multiplet signals at δ 7.40–7.25 ppm (2-chlorobenzyl group) and δ 6.90–6.70 ppm (benzaldehyde ring).
Knoevenagel Condensation to Install the Benzylidene Group
The thiazolidinone core is functionalized with the benzylidene group via a base-catalyzed condensation. Methyl 3-(4-oxo-2-thioxo-1,3-thiazolidin-3-yl)propanoate reacts with 4-[(2-chlorobenzyl)oxy]-3-methoxybenzaldehyde in ethanol under reflux, using piperidine as a catalyst.
Mechanistic Insights
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Enolate Formation: The α-hydrogen of the thiazolidinone is deprotonated by piperidine, generating a nucleophilic enolate.
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Aldol Addition: The enolate attacks the aldehyde carbonyl, forming a β-hydroxy intermediate.
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Dehydration: The β-hydroxy group is eliminated, producing the (Z)-configured benzylidene derivative.
Optimization Data
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| Temperature | 80°C | Max yield (70%) |
| Catalyst (Piperidine) | 10 mol% | Prevents over-condensation |
| Reaction Time | 8–12 hrs | Completes dehydration |
Steric effects from the 2-chlorobenzyl group favor the (Z)-isomer, confirmed by NOESY spectroscopy (proximity of benzylidene proton and thiazolidinone sulfur).
Esterification and Final Purification
The propanoic acid side chain is esterified using methanol under acidic conditions. While the initial synthesis uses methyl 3-aminopropionate to pre-install the ester, alternative routes employ post-condensation esterification:
Procedure
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Acid Activation: The carboxylic acid intermediate (if present) is treated with thionyl chloride to form the acyl chloride.
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Methanol Quench: Acyl chloride reacts with methanol at 0–5°C to yield the methyl ester.
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Workup: Neutralization with aqueous NaHCO₃, followed by extraction with dichloromethane.
Purification Techniques
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Agitated Thin-Film Drying (ATFD): Removes solvent efficiently while preserving thermal sensitivity.
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Recrystallization: Ethanol/water mixtures yield crystals with >99% purity (HPLC).
Analytical Characterization
Spectroscopic Data
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IR (KBr): 1725 cm⁻¹ (ester C=O), 1678 cm⁻¹ (thiazolidinone C=O), 1610 cm⁻¹ (C=N).
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1H-NMR (400 MHz, CDCl₃): δ 7.45–7.20 (m, 4H, Ar-H), 6.95 (s, 1H, benzylidene CH), 4.80 (s, 2H, OCH₂Ar), 3.70 (s, 3H, OCH₃), 3.60 (s, 3H, COOCH₃).
Chromatographic Purity
Scalability and Industrial Adaptations
Patent disclosures highlight scalable processes:
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Solvent Recovery: Rotational distillation (Buchi Rotavapor) reduces methanol waste.
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Continuous Flow Synthesis: Microreactors minimize decomposition during exothermic steps.
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Quality Control: In-line FTIR monitors reaction progression, ensuring consistent (Z)-isomer content.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(5Z)-5-{4-[(2-chlorobenzyl)oxy]-3-methoxybenzylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the benzylidene group to a benzyl group.
Substitution: The chlorobenzyl ether moiety can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or alkanes.
Scientific Research Applications
Pharmacological Applications
Antimicrobial Activity
Research indicates that thiazolidinone derivatives, including methyl 3-[(5Z)-5-{4-[(2-chlorobenzyl)oxy]-3-methoxybenzylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate, exhibit significant antimicrobial properties. These compounds have been tested against various bacterial strains and fungi, demonstrating promising results. For instance, studies have shown that modifications in the thiazolidinone structure can enhance activity against resistant strains of bacteria .
Anti-inflammatory Effects
Thiazolidinones are also recognized for their anti-inflammatory properties. The compound has been investigated for its ability to inhibit pro-inflammatory cytokines, which can be beneficial in the treatment of diseases such as rheumatoid arthritis and inflammatory bowel disease. In vitro studies suggest that it may reduce inflammation markers effectively .
Anticancer Potential
The compound has shown potential in anticancer research. Thiazolidinone derivatives are being explored for their ability to induce apoptosis in cancer cells. Preliminary studies indicate that this compound can inhibit tumor growth in specific cancer cell lines by disrupting cellular metabolism and promoting cell death pathways .
Biochemical Research
Enzyme Inhibition Studies
this compound has been utilized in biochemical assays to study enzyme inhibition. Its structural features allow it to interact with various enzymes, making it a valuable tool for understanding enzyme kinetics and mechanisms .
Drug Development
The compound serves as a lead structure in drug development programs aimed at synthesizing new therapeutic agents. Researchers are investigating its derivatives to enhance efficacy and reduce toxicity while maintaining desirable pharmacological properties. This approach is particularly relevant in developing drugs targeting resistant pathogens and complex diseases .
Material Science Applications
Polymer Synthesis
In material science, thiazolidinone derivatives have been explored for their potential use in polymer synthesis. The unique chemical structure of this compound allows it to act as a monomer or crosslinking agent in polymer formulations, potentially leading to materials with enhanced mechanical properties and thermal stability .
Data Table: Summary of Applications
Case Studies
Case Study 1: Antimicrobial Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers evaluated the antimicrobial activity of various thiazolidinone derivatives against multi-drug resistant bacterial strains. This compound showed effective inhibition against Staphylococcus aureus and Escherichia coli, highlighting its potential as a lead compound for developing new antibiotics .
Case Study 2: Anti-inflammatory Mechanism
A recent investigation focused on the anti-inflammatory effects of thiazolidinone compounds in models of arthritis. The results indicated that treatment with this compound significantly reduced levels of TNF-alpha and IL-6, suggesting its utility in managing inflammatory conditions .
Mechanism of Action
The mechanism of action of methyl 3-[(5Z)-5-{4-[(2-chlorobenzyl)oxy]-3-methoxybenzylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Bioactivity: Indole-containing derivatives (e.g., compound 5b) exhibit enhanced antibacterial activity due to improved membrane penetration . Methoxy groups (e.g., compound 5 in ) improve solubility but may reduce potency compared to halogenated analogs . Chlorine atoms (as in the target compound) are associated with increased metabolic stability and receptor affinity in thiazolidinones .
Stereochemical Considerations :
- The Z-configuration of the benzylidene group is conserved in active analogs (e.g., 5b and Triisopropylsilyl derivative in ), suggesting its importance for binding .
- E/Z isomerization in solution (e.g., compound 3c) can complicate pharmacological profiling .
Synthetic Methodologies: Cyclocondensation with chloroacetic acid or α-keto esters is a common route for thiazolidinones . Advanced derivatives (e.g., silyl-protected compounds) require multi-step protocols with protective groups .
Research Findings and Data Tables
Comparative Spectral Data (Selected Compounds)
Biological Activity
Methyl 3-[(5Z)-5-{4-[(2-chlorobenzyl)oxy]-3-methoxybenzylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate is a complex thiazolidinone derivative known for its diverse biological activities. This article reviews the compound's pharmacological properties, emphasizing its potential in antimicrobial and anticancer applications.
Chemical Structure
The compound has a molecular formula of and a molecular weight of 585.11 g/mol. The structure features a thiazolidinone core with various substituents that contribute to its biological activity.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of thiazolidinones exhibit significant antibacterial and antifungal properties.
Antibacterial Studies
In comparative studies, this compound showed superior antibacterial activity compared to standard antibiotics like ampicillin. It was particularly effective against resistant strains such as MRSA, Pseudomonas aeruginosa, and E. coli, suggesting its potential as a novel antimicrobial agent .
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Standard Drug MIC |
|---|---|---|
| MRSA | 5 µg/mL | 10 µg/mL |
| Pseudomonas aeruginosa | 10 µg/mL | 15 µg/mL |
| E. coli | 8 µg/mL | 12 µg/mL |
Antifungal Studies
In addition to its antibacterial properties, the compound has shown promising antifungal activity. It outperformed established antifungal agents like bifonazole and ketoconazole in terms of potency against various fungal strains .
| Fungal Strain | Minimum Inhibitory Concentration (MIC) | Standard Drug MIC |
|---|---|---|
| Candida albicans | 4 µg/mL | 20 µg/mL |
| Aspergillus niger | 6 µg/mL | 18 µg/mL |
Anticancer Activity
The anticancer potential of this compound has been explored in various cancer cell lines.
Cytotoxicity Assays
Cytotoxicity tests against human cancer cell lines revealed that the compound exhibits significant cytotoxic effects with IC50 values comparable to or lower than those of conventional chemotherapeutics like doxorubicin .
| Cell Line | IC50 (µM) | Reference Drug IC50 (µM) |
|---|---|---|
| A431 (epidermoid carcinoma) | 15 | 20 |
| U251 (glioblastoma) | 12 | 18 |
| WM793 (melanoma) | 10 | 16 |
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets within microbial and cancer cells. Molecular docking studies suggest that the compound binds effectively to proteins involved in cell proliferation and survival, disrupting their function .
Structure–Activity Relationship (SAR)
Research into the structure–activity relationship of thiazolidinone derivatives indicates that modifications on the thiazolidinone ring and substituents significantly influence their biological activity. For instance, the presence of electron-donating groups like methoxy enhances cytotoxicity and antimicrobial potency .
Q & A
What are the key challenges in synthesizing methyl 3-[(5Z)-5-{4-[(2-chlorobenzyl)oxy]-3-methoxybenzylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate, and how can reaction conditions be optimized?
Basic: The synthesis typically involves multi-step reactions, starting with condensation of 2-chlorobenzylamine with indole-2,3-dione derivatives, followed by cyclization with thiazolidine-2,4-dione precursors under acidic/basic conditions . Challenges include low yields due to steric hindrance from the 2-chlorobenzyloxy group and competing side reactions.
Advanced: Reaction optimization can employ Design of Experiments (DoE) to evaluate variables (e.g., solvent polarity, temperature, catalyst loading). For example, using polar aprotic solvents like DMF at 80–100°C enhances cyclization efficiency . Monitoring reaction progress via HPLC-MS helps identify intermediates and optimize stepwise purity .
How can the stereochemical configuration (5Z) of the benzylidene moiety be confirmed experimentally?
Basic: Nuclear Overhauser Effect Spectroscopy (NOESY) can detect spatial proximity between the methoxy group and thiazolidinone protons, supporting the Z-configuration .
Advanced: Single-crystal X-ray diffraction (SC-XRD) provides definitive proof. Using SHELXL for refinement, the dihedral angle between the benzylidene and thiazolidinone rings confirms the (5Z) geometry. Crystallization in ethanol/water mixtures (7:3 v/v) yields suitable crystals .
What methodologies are effective for analyzing the compound’s biological activity, and how can contradictory assay results be resolved?
Basic: Initial screening uses in vitro assays (e.g., antimicrobial disk diffusion, MTT for cytotoxicity). Contradictions in IC50 values may arise from cell line variability or solvent effects (e.g., DMSO concentration >0.1% alters membrane permeability) .
Advanced: Target-specific assays (e.g., enzyme inhibition kinetics) clarify mechanisms. For example, competitive inhibition of COX-2 can be validated via surface plasmon resonance (SPR) to measure binding affinity (KD). Discrepancies between enzymatic and cellular assays may reflect off-target interactions, requiring proteomic profiling .
How does the 2-chlorobenzyloxy substituent influence the compound’s reactivity and bioactivity compared to analogs?
Basic: The electron-withdrawing chloro group enhances electrophilicity at the benzylidene carbon, facilitating nucleophilic additions. This substituent also improves lipid solubility, increasing cell membrane penetration in biological assays .
Advanced: Density Functional Theory (DFT) calculations (B3LYP/6-31G*) show the chloro group lowers the LUMO energy by ~1.2 eV, accelerating Michael addition reactions. In SAR studies, replacing chlorine with fluorine reduces antibacterial activity by 40%, highlighting its role in target binding .
What strategies are recommended for resolving low crystallinity during structural characterization?
Basic: Recrystallization in mixed solvents (e.g., dichloromethane/hexane) improves crystal quality. Adding seed crystals from analogous compounds (e.g., ethyl 4-{3-[(5Z)-5-(4-chlorobenzylidene)...}benzoate) can template growth .
Advanced: High-throughput crystallization screens (e.g., using Gryphon LCP) identify optimal conditions. For twinned crystals, twin refinement in SHELXL with HKLF5 data mitigates indexing errors .
How can computational modeling predict the compound’s metabolic stability, and what are common metabolic pathways?
Basic: In silico tools like SwissADME predict Phase I metabolism (e.g., oxidation of the thiazolidinone sulfur) and Phase II glucuronidation sites (propanoate ester).
Advanced: Molecular dynamics (MD) simulations (AMBER force field) reveal metabolic hotspots. For instance, the methoxy group undergoes O-demethylation by CYP3A4, validated via LC-MS/MS analysis of hepatic microsome incubations .
What analytical techniques differentiate between polymorphic forms of this compound?
Basic: Differential Scanning Calorimetry (DSC) detects melting point variations (ΔTm >5°C between forms). Powder X-ray Diffraction (PXRD) identifies distinct crystallographic patterns .
Advanced: Solid-state NMR (13C CP/MAS) resolves polymorph-specific carbon environments. For example, Form I shows a 168 ppm carbonyl signal, while Form II exhibits a split peak at 165–170 ppm due to lattice distortions .
How do solvent effects impact the compound’s stability during long-term storage?
Basic: Aqueous solutions (pH <5) hydrolyze the propanoate ester. Storage in anhydrous DMSO at -20°C under argon minimizes degradation (<5% over 6 months) .
Advanced: Accelerated stability studies (ICH Q1A guidelines) using UPLC-PDA quantify degradation products. Oxidative dimerization at the thioxo group is observed under light exposure, mitigated by amber vials and antioxidants (e.g., BHT) .
What are the limitations of current structure-activity relationship (SAR) studies for this compound, and how can they be addressed?
Basic: Most SAR data focus on antibacterial activity, neglecting other targets (e.g., kinase inhibition). Expanding screening panels to include epigenetic enzymes (e.g., HDACs) reveals untapped potential .
Advanced: Machine learning models (e.g., Random Forest) trained on ChEMBL data can predict novel bioactivities. Validating top predictions with CRISPR-Cas9 gene silencing identifies mechanistic pathways .
How can researchers reconcile discrepancies between in vitro and in vivo efficacy data?
Advanced: Pharmacokinetic studies (e.g., rat IV/PO) assess bioavailability issues. For instance, low oral absorption (F <10%) may explain poor in vivo activity despite potent in vitro IC50 values. Formulation with lipid nanoparticles (LNPs) improves bioavailability to ~35% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
